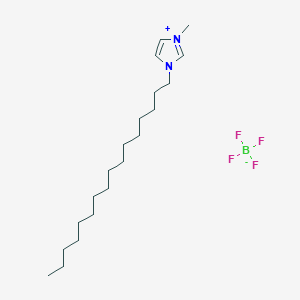

1-Hexadecyl-3-methylimidazolium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIBNGOVJQXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049254 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-64-4 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Hexadecyl-3-methylimidazolium tetrafluoroborate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound ([C₁₆MIM][BF₄]), a prominent long-chain imidazolium-based ionic liquid (IL). This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis. We move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical safety considerations inherent in the process. The guide details a robust, two-step synthesis methodology, encompassing the initial quaternization to form the halide salt intermediate, followed by anion metathesis to yield the final tetrafluoroborate product. Complete, field-tested protocols, characterization data, and safety precautions are provided to ensure a reproducible and safe laboratory execution.

Introduction: The Significance of [C₁₆MIM][BF₄]

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, and often at room temperature.[1] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them highly attractive as "green" solvents and catalysts in a vast array of applications.[1][2]

This compound, also known as [C₁₆MIM][BF₄], is a noteworthy member of the imidazolium family. Its long C₁₆ alkyl chain imparts significant hydrophobic character, making it immiscible with water and suitable for applications in biphasic catalysis, liquid-liquid extraction, and as a component in antimicrobial materials.[3][4] Understanding its synthesis is fundamental to leveraging its potential in advanced chemical processes and material science.

The most common and reliable synthetic approach is a two-step process, which offers high yields and purity if executed with precision.[2][5][6] This method involves:

-

Quaternization: Formation of the 1-hexadecyl-3-methylimidazolium cation via an Sɴ2 reaction, typically yielding a halide salt.[2][7]

-

Anion Metathesis: Exchange of the initial halide anion for the desired tetrafluoroborate anion.[5][7]

This guide will dissect each step with scientific rigor and practical insight.

The Synthetic Pathway: A Detailed Exploration

The synthesis of [C₁₆MIM][BF₄] is a clear demonstration of fundamental organic reactions applied to the creation of advanced materials. The overall pathway is logical and sequential, designed to first build the desired organic cation and then install the specific inorganic anion.

Caption: Overall two-step synthesis pathway for [C₁₆MIM][BF₄].

Step 1: Quaternization of 1-Methylimidazole

The journey begins with the formation of the organic cation. This is achieved through the Menshutkin reaction , a classic Sɴ2 alkylation of a tertiary amine (in this case, the N-3 position of 1-methylimidazole) with an alkyl halide.[2]

-

Mechanism: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromohexadecane. This concerted reaction displaces the bromide ion, forming a new C-N bond and creating the quaternary imidazolium cation.

-

Choice of Reagents:

-

1-Methylimidazole: A readily available and highly nucleophilic starting material. It is crucial to use a pure grade, as impurities can carry through to the final product.

-

1-Bromohexadecane: Chosen over its chloro- or iodo-analogs due to its optimal balance of reactivity and stability. 1-chlorohexadecane would react much more slowly, while 1-iodohexadecane is more expensive and can lead to coloration of the product.

-

-

Solvent Selection: The choice of solvent is critical for reaction efficiency and ease of product isolation. Ethyl acetate is an excellent choice because it readily dissolves the non-polar 1-bromohexadecane and the 1-methylimidazole, but the resulting ionic product, 1-hexadecyl-3-methylimidazolium bromide ([C₁₆MIM][Br]), is poorly soluble and precipitates from the solution upon formation.[8] This precipitation drives the reaction equilibrium forward and simplifies the isolation of the intermediate salt.

Step 2: Anion Metathesis

With the cation synthesized, the next objective is to replace the bromide anion with tetrafluoroborate. This is accomplished via an anion exchange, or metathesis, reaction.[5][7]

-

Principle: The reaction relies on solubility differences. The intermediate salt, [C₁₆MIM][Br], and the anion source, sodium tetrafluoroborate (NaBF₄), are brought into contact in a solvent system where the desired product, [C₁₆MIM][BF₄], is soluble, but the inorganic byproduct, sodium bromide (NaBr), is not.

-

Choice of Anion Source:

-

Sodium Tetrafluoroborate (NaBF₄): This is the most common and cost-effective choice. It is readily soluble in water but poorly soluble in many organic solvents like dichloromethane.[9][10]

-

Silver Tetrafluoroborate (AgBF₄): An alternative that can be used, especially if the intermediate is an iodide salt.[11] The precipitation of the highly insoluble silver halide (AgBr or AgI) provides a strong thermodynamic driving force for the reaction. However, the high cost of silver salts makes this a less common choice for large-scale synthesis.[7]

-

Tetrafluoroboric Acid (HBF₄): Direct reaction with the acid is possible but introduces the corrosive and highly toxic acid into the process.[12][13] The byproduct is HBr, which must be neutralized or removed. This route is generally avoided unless a halide-free pathway is paramount from the start.

-

-

Solvent System: A biphasic system is often employed. The [C₁₆MIM][Br] is dissolved in a minimal amount of water, to which an aqueous solution of NaBF₄ is added. The newly formed [C₁₆MIM][BF₄], being more hydrophobic than its bromide precursor, can then be extracted into an organic solvent like dichloromethane (CH₂Cl₂).[9][14] The NaBr byproduct remains in the aqueous phase.

Experimental Protocols & Workflow

The following protocols are designed to be self-validating, with clear checkpoints for purity and reaction completion.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | M.P. (°C) | Key Hazards |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | -60 | Harmful, Skin/Eye Irritant |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 15 | Skin/Eye Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Highly Flammable, Irritant |

| Sodium Tetrafluoroborate | NaBF₄ | 109.79 | 384 | Toxic, Skin/Eye Irritant |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | Suspected Carcinogen, Irritant |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | Hygroscopic |

Protocol 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIM][Br])

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (8.21 g, 0.1 mol) and 1-bromohexadecane (30.53 g, 0.1 mol) to 50 mL of ethyl acetate.

-

Reaction: Heat the mixture to 65-70 °C and stir vigorously for 24 hours under a nitrogen atmosphere.[8] A white solid will precipitate as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.

-

Washing: Wash the filtered solid thoroughly with two 30 mL portions of fresh ethyl acetate to remove any unreacted starting materials.

-

Drying: Dry the resulting white powder under vacuum at 40-50 °C for 24 hours to remove residual solvent. The product, [C₁₆MIM][Br], should be a white solid (Yield: >95%).[8]

Protocol 2: Synthesis of [C₁₆MIM][BF₄] via Anion Metathesis

-

Dissolution: Place the dried [C₁₆MIM][Br] (e.g., 38.74 g, 0.1 mol) in an Erlenmeyer flask. Dissolve it in a minimal amount of deionized water (approx. 50 mL). In a separate beaker, dissolve a slight molar excess of sodium tetrafluoroborate (11.5 g, 0.105 mol) in 50 mL of deionized water.

-

Reaction: Add the NaBF₄ solution to the [C₁₆MIM][Br] solution while stirring. Stir the mixture at room temperature for 3-4 hours. The solution may become cloudy.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of dichloromethane (CH₂Cl₂) and shake vigorously. Allow the layers to separate. The lower organic layer contains the desired [C₁₆MIM][BF₄] product.

-

Separation: Drain the lower CH₂Cl₂ layer. Extract the remaining aqueous layer two more times with 25 mL portions of CH₂Cl₂. Combine all organic extracts.

-

Washing: Wash the combined organic phase with a small amount of deionized water (20 mL) to remove residual NaBr. To ensure complete halide removal, a final wash can be performed with a dilute NaBF₄ solution.[9]

-

Purity Check (Qualitative): Take a small sample of the final aqueous wash layer and add a few drops of 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates successful removal of bromide impurities.[9][11]

-

Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator. To ensure all volatile residues are gone, dry the resulting viscous liquid or waxy solid under high vacuum at 60-70 °C until a constant weight is achieved. The final product, [C₁₆MIM][BF₄], is a white waxy solid at room temperature.[15][16]

Caption: Experimental workflow for the anion exchange and purification steps.

Safety and Hazard Management

Scientific integrity demands a commitment to safety. Several reagents in this synthesis are hazardous and require careful handling in a well-ventilated chemical fume hood.

-

1-Bromohexadecane: A skin and eye irritant. Avoid inhalation and direct contact.

-

Tetrafluoroboric Acid and its Salts (NaBF₄): This is the most significant hazard. Tetrafluoroboric acid is extremely toxic and corrosive, capable of causing severe skin burns, eye damage, and respiratory irritation.[12][13][17] While NaBF₄ is a salt, it can release HBF₄ in the presence of other acids and is itself toxic if ingested or in contact with skin.[17] In the event of fire, it may produce toxic fumes of hydrogen fluoride.[13]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves (or butyl rubber for extended contact), a lab coat, and chemical splash goggles.

-

Handling: Avoid creating dust. Handle in a fume hood to prevent inhalation. Ensure an eyewash station and safety shower are immediately accessible.[18]

-

-

Dichloromethane: A volatile solvent and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized [C₁₆MIM][BF₄] is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the hexadecyl chain (signals at ~0.85 ppm (t, 3H), ~1.25 ppm (br s, 26H), ~1.8 ppm (m, 2H)), the N-methyl group (~3.9 ppm, s, 3H), the N-CH₂- group (~4.2 ppm, t, 2H), and the characteristic imidazolium ring protons (signals between 7.5-9.5 ppm). The disappearance of the starting material peaks is a key indicator of reaction completion.

-

¹⁹F NMR: A sharp singlet peak confirming the presence of the [BF₄]⁻ anion.

-

¹¹B NMR: A quintet confirming the B-F coupling in the [BF₄]⁻ anion.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the aliphatic C-H stretching (~2850-2950 cm⁻¹), the imidazolium ring C-N and C=C vibrations (~1570 cm⁻¹ and ~1465 cm⁻¹), and a very strong, broad peak around 1000-1100 cm⁻¹ corresponding to the B-F stretching of the tetrafluoroborate anion.[10]

-

Mass Spectrometry (MS): ESI-MS will show a prominent peak for the cation [C₁₆H₃₃N₂CH₃]⁺ at m/z = 309.3.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉BF₄N₂ | [15] |

| Molecular Weight | 394.34 g/mol | [15][16] |

| Appearance | White waxy solid | Visual |

| Melting Point | 55 °C | [15][16] |

Conclusion

The synthesis of this compound is a well-established, robust, and scalable process. By carefully controlling the reaction conditions of the initial quaternization and ensuring the complete removal of halide byproducts during the anion metathesis step, a high-purity product can be reliably obtained. The causality behind each procedural choice, from solvent selection to purification strategy, is rooted in fundamental principles of reactivity and solubility. Adherence to the detailed protocols and stringent safety measures outlined in this guide will empower researchers to confidently synthesize this versatile ionic liquid for their advanced applications.

References

-

Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem. National Institutes of Health. [Link]

-

Chapter 3: Synthesis of Ionic Liquids. Royal Society of Chemistry. [Link]

-

Typical synthesis paths for the preparation of ionic liquids. ResearchGate. [Link]

-

Synthesis of ionic liquids | PDF. Slideshare. [Link]

-

Two-step scheme for the synthesis of ILs: (a) ILs imidazoliums; (b) ILs... ResearchGate. [Link]

-

General Synthesis of Ionic Liquids. The Krossing Group - Universität Freiburg. [Link]

-

Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. ResearchGate. [Link]

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Semantic Scholar. [Link]

-

This compound, >98%. RoCo Global. [Link]

-

This compound | C20H39BF4N2 | CID 18506491. PubChem. [Link]

-

This compound, >98%. IoLiTec. [Link]

-

PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. [Link]

-

Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures | Request PDF. ResearchGate. [Link]

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]

-

Synthesis of novel functional ionic liquids and their application in biomass. National Institutes of Health. [Link]

-

Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. [Link]

-

The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. ResearchGate. [Link]

-

Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry. [Link]

-

(PDF) Synthesis and characterization of ionic liquid (EMImBF4)/Li+ - chitosan membranes for ion battery. ResearchGate. [Link]

-

Ionic Liquids Synthesis – Methodologies. Longdom Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. General Synthesis of Ionic Liquids — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 11. rsc.org [rsc.org]

- 12. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 15. roco.global [roco.global]

- 16. This compound, >98% | IoLiTec [iolitec.de]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

physicochemical properties of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate

An In-depth Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate ([C16MIM][BF4])

Abstract

This compound, denoted as [C16MIM][BF4], is a prominent member of the surface-active ionic liquid (SAIL) class of compounds. It uniquely merges the characteristic properties of ionic liquids—such as low volatility, high thermal stability, and electrochemical stability—with the amphiphilic nature of traditional surfactants. This guide provides a comprehensive overview of the core physicochemical properties of [C16MIM][BF4], designed for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, solution behavior with a focus on micellization, rheological and interfacial properties, thermal stability, and a standardized protocol for determining its critical micelle concentration (CMC). The synthesis of its properties makes [C16MIM][BF4] a molecule of significant interest for applications ranging from catalysis and advanced material synthesis to the formulation of novel drug delivery systems.[1]

Molecular Structure and Core Properties

[C16MIM][BF4] consists of an imidazolium-based organic cation and an inorganic tetrafluoroborate anion. The cation features a methyl group and a long C16 alkyl (hexadecyl) chain attached to the nitrogen atoms of the imidazole ring. This long hydrophobic chain is the primary driver of its surfactant-like behavior.

Caption: Molecular structure of the [C16MIM][BF4] ion pair.

The fundamental physical and chemical identifiers for [C16MIM][BF4] are summarized below for reference.

| Property | Value | Source |

| CAS Number | 244193-64-4 | [2] |

| Molecular Formula | C₂₀H₃₉BF₄N₂ | [2] |

| Molecular Weight | 394.34 g/mol | [2] |

| Melting Point | 55 °C | [2] |

| Density | 0.847 g/cm³ | [2] |

Synthesis Pathway

The synthesis of imidazolium-based ionic liquids like [C16MIM][BF4] is typically achieved through a well-established two-step process. This method allows for precise control over the final product's structure.

-

N-Alkylation (Quaternization): The first step involves the reaction of 1-methylimidazole with a long-chain alkyl halide, in this case, 1-bromohexadecane. This reaction forms the 1-hexadecyl-3-methylimidazolium bromide ([C16MIM][Br]) intermediate.[3] The reaction is typically carried out in a solvent like ethyl acetate under controlled temperature and an inert atmosphere to ensure high yield and purity.[3]

-

Anion Metathesis (Ion Exchange): The bromide anion of the intermediate salt is then exchanged for the desired tetrafluoroborate anion. This is accomplished by reacting [C16MIM][Br] with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄), in an aqueous solution.[4] The resulting [C16MIM][BF4] often has low water solubility and can be separated from the aqueous phase, which contains the more soluble sodium bromide byproduct.[4]

Solution Behavior and Self-Assembly

The most defining characteristic of [C16MIM][BF4] is its ability to self-assemble in solution, a property derived from its amphiphilic nature.

Micellization and Critical Micelle Concentration (CMC)

In aqueous solutions, individual [C16MIM][BF4] molecules (unimers) exist at low concentrations. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) , above which the molecules spontaneously aggregate to form micelles.[5][6] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic hexadecyl chains and water molecules.

The CMC of [C16MIM][BF4] is notably low, reported to be in the range of 0.073 to 0.12 mM .[5] This low value, a direct consequence of the long C16 alkyl chain's strong hydrophobicity, signifies its high efficiency as a surfactant.[1] Thermodynamic studies have revealed that the micellization process for imidazolium-based SAILs with long alkyl chains (C14 and C16) is primarily an enthalpy-driven process .[6][7]

Formation of Wormlike Micelles

Beyond the formation of simple spherical micelles, the solution morphology of [C16MIM][BF4] can be further manipulated. The addition of certain salts, particularly organic salts like sodium salicylate (NaSal), can induce a transition from spherical to elongated, flexible, wormlike micelles.[5][8] This growth is attributed to the salt's counterions screening the electrostatic repulsion between the imidazolium headgroups, reducing the interfacial curvature and favoring a cylindrical geometry.[5] The formation of these entangled networks of wormlike micelles dramatically alters the solution's properties, leading to a significant increase in viscosity and the emergence of viscoelastic behavior.[1][8]

Key Physicochemical Properties

Rheological Profile

The rheology of [C16MIM][BF4] solutions is intrinsically linked to their microstructure.

-

Below CMC: The solution behaves as a simple Newtonian fluid with low viscosity.

-

Above CMC (Spherical Micelles): The viscosity increases slightly with concentration.

-

Wormlike Micelles: In the presence of additives like NaSal, the formation of wormlike micelles causes a sharp increase in the zero-shear viscosity.[1][8] These solutions often exhibit shear-thinning behavior, where viscosity decreases at higher shear rates. Furthermore, they can display distinct viscoelastic properties, characterized by the storage modulus (G') and loss modulus (G'').[5][8]

Interfacial Properties

As a potent surfactant, [C16MIM][BF4] is highly effective at reducing the surface tension of water. Molecules adsorb at the air-water interface, orienting their hydrophobic tails away from the aqueous phase. This property is fundamental to its role in emulsification, foaming, and wetting. The surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant as additional molecules form micelles in the bulk solution.[6]

Thermal Stability

Ionic liquids are renowned for their high thermal stability compared to conventional molecular solvents.[9][10] Imidazolium-based ILs with tetrafluoroborate anions are generally stable to elevated temperatures.[11] Thermal stability is formally assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[9][12] While specific decomposition temperatures can be influenced by impurities, [C16MIM][BF4] is expected to be stable well above the boiling point of water, a critical feature for its application in high-temperature processes.

Electrochemical Characteristics

A defining feature of ionic liquids is their wide electrochemical stability window (ESW), which is the potential range within which the IL is neither oxidized nor reduced.[13] For imidazolium tetrafluoroborate salts, this window is typically around 4.0 V or higher.[14][15] This broad electrochemical window, combined with its ionic conductivity, makes [C16MIM][BF4] a candidate for applications in electrochemical devices, such as a component in novel electrolytes or for electrochemical synthesis where its surfactant properties can influence reactions at electrode surfaces.

Experimental Protocol: Determination of CMC by Tensiometry

This protocol describes a trustworthy and standard method for determining the CMC of [C16MIM][BF4] using surface tension measurements. The principle is that surface tension decreases with surfactant concentration until the surface becomes saturated and micelles begin to form, at which point the surface tension plateaus.

Caption: Workflow for determining CMC via surface tensiometry.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a sample of [C16MIM][BF4] and dissolve it in high-purity deionized water to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM).

-

Instrument Calibration: Calibrate the tensiometer (using methods like the du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions, typically with high-purity water. Ensure the temperature is controlled and recorded (e.g., 298.15 K).

-

Surface Tension Measurement: For each diluted sample, measure the equilibrium surface tension. Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination. Ensure the measuring probe is thoroughly cleaned between samples.

-

Data Plotting: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will typically show two linear regions. The first region shows a steep decline in surface tension as concentration increases. The second region, at higher concentrations, is nearly flat. The CMC is determined from the intersection point of the two lines fitted to these regions.

Applications in Research and Drug Development

The unique physicochemical profile of [C16MIM][BF4] makes it a versatile tool for scientists and researchers.

-

Drug Delivery: Its ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[16][17] These micellar systems can serve as nanocarriers for targeted drug delivery.[17]

-

Catalysis: The micellar structures can create unique microenvironments, acting as "nanoreactors" that can enhance reaction rates and influence selectivity in both organic and inorganic synthesis.[1]

-

Advanced Materials: It can be used as a template or structure-directing agent in the synthesis of nanomaterials.[1]

-

Extraction and Separation: Its properties are of interest for use in microextraction techniques and other separation processes.[1]

Conclusion

This compound is more than a simple ionic liquid; it is a sophisticated, surface-active molecule with a rich portfolio of physicochemical properties. Its strong tendency to self-assemble into micelles at very low concentrations, coupled with the ability to form more complex structures like wormlike micelles, provides a tunable platform for controlling solution properties such as viscosity and viscoelasticity. Combined with its inherent thermal and electrochemical stability, [C16MIM][BF4] stands out as a powerful enabling tool for researchers exploring challenges in drug delivery, advanced catalysis, and materials science. A thorough understanding of the properties detailed in this guide is essential for harnessing its full potential in these innovative applications.

References

- IoLiTec. (n.d.). This compound, >98%.

- Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (2020). Rheology study of wormlike micellar solution formed by 1-hexadecyl-3- methylimidazolium tetrafluoroborate ionic liquids. Full-text available for all search results.

- Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (2020). Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online.

- Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (2020). Full article: Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online.

- ACS Publications. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data.

- Unknown authors. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Elsevier Ltd.

- ResearchGate. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution | Request PDF.

- White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to.

- NIH. (n.d.). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs.

- ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions | Request PDF.

- NIH. (n.d.). This compound | C20H39BF4N2 | CID 18506491 - PubChem.

- NIH. (2021). Ionic Liquid-Based Materials for Biomedical Applications - PMC.

- NIH. (2025). Predicting the critical micelle concentration of binary surfactant mixtures using machine learning - PubMed.

- Unknown. (2015). Activation of CO2 by ionic liquid EMIM-BF4 in the electrochemical system, a theoretical study. RSC Publishing.

- MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.

- Curran, D. P., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166.

- MDPI. (n.d.). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties.

- NIH. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC.

- RSC Publishing. (n.d.). Activation of CO2 by ionic liquid EMIM–BF4 in the electrochemical system: a theoretical study.

- Unknown. (n.d.). Comparative Study on the Physicochemical Properties of N-SO3H Functionalized Ammonium and Imidazolium Based Brønsted Acidic Ionic Liquids. Shodhganga.

- Iolitec. (2012). Technical Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. edcc.com.cn [edcc.com.cn]

- 10. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 14. mdpi.com [mdpi.com]

- 15. iolitec.de [iolitec.de]

- 16. Predicting the critical micelle concentration of binary surfactant mixtures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate

This guide provides a comprehensive technical overview of the molecular structure of the ionic liquid, 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate, [C₁₆MIM][BF₄]. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's structural characteristics. This document delves into the intricacies of its constituent ions, their geometric parameters, and the supramolecular architecture arising from their interactions.

Introduction: The Significance of [C₁₆MIM][BF₄]

This compound is a member of the imidazolium-based ionic liquids, a class of compounds that has garnered significant attention due to their unique physicochemical properties. These include low vapor pressure, high thermal stability, and tunable solvency, making them attractive for a wide range of applications, including as reaction media, electrolytes, and in extraction processes. The long hexadecyl chain in [C₁₆MIM][BF₄] imparts an amphiphilic character, leading to self-assembly and the formation of liquid crystalline phases, which are of particular interest in materials science and drug delivery. A thorough understanding of its molecular structure is paramount to predicting and controlling its behavior in these applications.

Molecular Architecture: A Tale of Two Ions

The fundamental structure of this compound is that of a salt, composed of a large organic cation and a smaller inorganic anion. The interplay between these two components dictates the overall molecular arrangement and the macroscopic properties of the material.

The 1-Hexadecyl-3-methylimidazolium Cation: [C₁₆MIM]⁺

The cation consists of a planar five-membered imidazolium ring, substituted at the N1 and N3 positions with a hexadecyl group and a methyl group, respectively.

Hexadecyl Chain: The long C₁₆ alkyl chain is the defining feature of this cation, imparting significant hydrophobicity. The conformation of this chain is flexible and can adopt various arrangements, including all-trans (linear) and gauche conformations[8][9][10]. This conformational flexibility is a key factor in the formation of different phases, such as liquid crystals[11]. Molecular dynamics simulations of long-chain imidazolium ionic liquids have shown that the alkyl chains tend to segregate from the polar imidazolium heads, forming nonpolar domains[8].

Methyl Group: A methyl group is attached to the N3 position of the imidazolium ring, contributing to the asymmetry of the cation.

The overall shape of the [C₁₆MIM]⁺ cation can vary depending on the conformation of the alkyl chain and the influence of the counter-anion, adopting rod-like, V-shaped, or U-shaped geometries in the solid state[12].

The Tetrafluoroborate Anion: [BF₄]⁻

The tetrafluoroborate anion is a well-characterized, weakly coordinating anion. Its structure and properties are crucial to the overall characteristics of the ionic liquid.

Geometry: The [BF₄]⁻ anion possesses a tetrahedral geometry, with the boron atom at the center and four fluorine atoms at the vertices[13][14][15]. This symmetrical arrangement results in the cancellation of bond dipoles, rendering the isolated anion nonpolar[13].

Bond Parameters: The B-F bond length in tetrafluoroborates is approximately 0.137 nm[13][16]. The F-B-F bond angles are all approximately 109.5°, consistent with a perfect tetrahedral geometry[13][14][15].

| Parameter | Value | Source |

| Geometry | Tetrahedral | [13][14][15] |

| B-F Bond Length | ~0.137 nm | [13][16] |

| F-B-F Bond Angle | ~109.5° | [13][14][15] |

Interaction with the Cation: Although considered weakly coordinating, the [BF₄]⁻ anion engages in hydrogen bonding interactions with the imidazolium cation. The fluorine atoms can act as hydrogen bond acceptors for the acidic protons on the imidazolium ring, particularly the proton at the C2 position[17][18].

Supramolecular Structure and Interactions

The arrangement of the cations and anions in the bulk material is a result of a complex balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. In ionic liquids with long alkyl chains like [C₁₆MIM][BF₄], nanosegregation into polar and nonpolar domains is a characteristic feature[8]. The polar domains are comprised of the imidazolium rings and the tetrafluoroborate anions, while the nonpolar domains are formed by the interdigitated hexadecyl chains. This segregation is the driving force for the formation of smectic liquid crystalline phases at certain temperatures.

Caption: Intermolecular forces driving the self-assembly of [C₁₆MIM][BF₄].

Experimental Determination of Molecular Structure

The molecular structure of this compound is elucidated through a combination of synthesis and advanced analytical techniques.

Synthesis Protocol

The synthesis of [C₁₆MIM][BF₄] is typically a two-step process.

Step 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIM]Br)

This step involves the quaternization of 1-methylimidazole with 1-bromohexadecane.

-

Reactants: 1-methylimidazole and 1-bromohexadecane.

-

Procedure:

-

Equimolar amounts of 1-methylimidazole and 1-bromohexadecane are reacted, often in a solvent such as dichloromethane or under solvent-free conditions[7][19][20].

-

The reaction mixture is typically stirred at an elevated temperature (e.g., 350 K) for an extended period (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen) to ensure complete reaction[7].

-

The resulting product, 1-hexadecyl-3-methylimidazolium bromide, is often a solid at room temperature and can be purified by recrystallization from a suitable solvent like ethyl acetate[7][21].

-

Step 2: Anion Exchange to form [C₁₆MIM][BF₄]

The bromide anion is exchanged for a tetrafluoroborate anion.

-

Reactants: 1-Hexadecyl-3-methylimidazolium bromide and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄, or silver tetrafluoroborate, AgBF₄)[22][23].

-

Procedure:

-

[C₁₆MIM]Br is dissolved in a suitable solvent, such as acetone or water[23][24].

-

An aqueous solution of the tetrafluoroborate salt is added to the solution of the bromide salt.

-

The mixture is stirred at room temperature to facilitate the metathesis reaction[19][24].

-

The resulting sodium bromide or silver bromide precipitate is removed by filtration.

-

The desired ionic liquid, [C₁₆MIM][BF₄], is then isolated from the filtrate, often by extraction into an organic solvent like dichloromethane, followed by removal of the solvent under reduced pressure[19][22].

-

Caption: Two-step synthesis of [C₁₆MIM][BF₄].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for confirming the structure of the 1-hexadecyl-3-methylimidazolium cation.

-

¹H NMR: The spectrum will show characteristic signals for the protons on the imidazolium ring, the methyl group, and the long hexadecyl chain. The chemical shifts of the imidazolium protons are sensitive to the anion and the surrounding environment[25][26]. For 1-alkyl-3-methylimidazolium cations, the proton at the C2 position is typically the most downfield-shifted.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the cation, allowing for unambiguous structural confirmation[25].

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy provides information about the vibrational modes of the molecule and can be used to identify key functional groups and probe intermolecular interactions.

-

Imidazolium Ring Vibrations: The C-H stretching and bending modes of the imidazolium ring are observable in the IR spectrum[27][28][29]. The positions of these bands can be influenced by hydrogen bonding with the anion[30].

-

Tetrafluoroborate Anion Vibrations: The [BF₄]⁻ anion exhibits a strong, broad absorption band in the 900–1150 cm⁻¹ region due to the B-F stretching modes[27][28][31]. The splitting of this band can indicate a reduction in the local symmetry of the anion due to interactions with the cation[27][28].

-

Alkyl Chain Vibrations: The C-H stretching and bending vibrations of the hexadecyl chain will also be present in the spectrum[30].

Stability and Reactivity Considerations

While generally considered stable, the tetrafluoroborate anion can undergo hydrolysis in the presence of water, particularly at elevated temperatures, to produce hydrofluoric acid (HF)[32][33]. This potential for decomposition should be considered when using [C₁₆MIM][BF₄] in aqueous environments or applications where water may be present.

Conclusion

The molecular structure of this compound is characterized by the interplay between its large, amphiphilic cation and its weakly coordinating anion. The flexible nature of the long alkyl chain and the specific interactions between the imidazolium headgroup and the tetrafluoroborate anion give rise to a rich structural landscape, including the formation of liquid crystalline phases. A comprehensive understanding of this molecular architecture, as elucidated by synthesis and spectroscopic analysis, is essential for the rational design and application of this versatile ionic liquid in various scientific and technological fields.

References

-

Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research. Available at: [Link]

-

Solid-State Structures of Double-Long-Chain Imidazolium Ionic Liquids: Influence of Anion Shape on Cation Geometry and Crystal Packing. ACS Publications. Available at: [Link]

-

Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. PMC - PubMed Central. Available at: [Link]

-

Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2). PubMed Central. Available at: [Link]

-

Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Publications. Available at: [Link]

-

Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central. Available at: [Link]

-

Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. ACS Publications. Available at: [Link]

-

1-Hexadecyl-3-methylimidazolium bromide monohydrate. PMC - NIH. Available at: [Link]

-

Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: A systematic computer simulation study. American Institute of Physics. Available at: [Link]

-

Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Publications. Available at: [Link]

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. Available at: [Link]

-

Hydrogen Bonds with BF 4 − Anion as a Proton Acceptor. MDPI. Available at: [Link]

-

Solid-State Structures of Double-Long-Chain Imidazolium Ionic Liquids: Influence of Anion Shape on Cation Geometry and Crystal Packing. figshare. Available at: [Link]

-

Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: A density-functional theory study. AIP Publishing. Available at: [Link]

-

BF4- lewis structure, molecular geometry, hybridization, bond angle. Topblogtenz. Available at: [Link]

-

The bond lengths of B−F in tetrafluoroborates.. ResearchGate. Available at: [Link]

-

BF4- Molecular Geometry, Bond Angles (and Electron Geometry). YouTube. Available at: [Link]

-

The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry. Available at: [Link]

-

Structure and Conformation Properties of 1-alkyl-3-methylimidazolium Halide Ionic Liquids: A Density-Functional Theory Study. PubMed. Available at: [Link]

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc. Available at: [Link]

-

Unraveling the Morphology of [CnC1Im]Cl Ionic Liquids Combining Cluster and Aggregation Analyses. ACS Publications. Available at: [Link]

-

Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. SciELO. Available at: [Link]

-

Nanoconfined imidazolium ionic liquids. Chalmers Research. Available at: [Link]

-

Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Publishing. Available at: [Link]

-

Effect of changing alkyl chain in imidazolium based ionic liquid on the micellization behavior of anionic surfactant sodium hexadecyl sulfate in aqueous media. ResearchGate. Available at: [Link]

-

Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. RSC Publishing. Available at: [Link]

-

CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

-

Conformational design concepts for anions in ionic liquids. PMC. Available at: [Link]

-

Effect of Alkyl-group Flexibility on the Melting Point of Imidazolium- based Ionic Liquids. arXiv. Available at: [Link]

-

Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Scientific & Academic Publishing. Available at: [Link]

-

Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. Available at: [Link]

-

CCDC – Cambridge Structural Database. Becker Medical Library. Available at: [Link]

-

Scheme 1. Structures of 1-decyl-3-methylimidazolium tetrafluoroborate,... ResearchGate. Available at: [Link]

-

Steps for exchange of Br⁻ with BF4⁻ counter‐anions. ResearchGate. Available at: [Link]

-

Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate. Available at: [Link]

-

Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. Available at: [Link]

-

Prediction of 1H NMR Chemical Shifts for Ionic Liquids. The Royal Society of Chemistry. Available at: [Link]

-

1 H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate.. ResearchGate. Available at: [Link]

-

Insights into structure–property relationships in ionic liquids using cyclic perfluoroalkylsulfonylimides. PMC. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

-

Search - Access Structures. CCDC. Available at: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: a density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. 1-Hexadecyl-3-methylimidazolium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Morphology of [CnC1Im]Cl Ionic Liquids Combining Cluster and Aggregation Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational design concepts for anions in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. research.chalmers.se [research.chalmers.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

- 14. topblogtenz.com [topblogtenz.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. nbinno.com [nbinno.com]

- 22. rsc.org [rsc.org]

- 23. rsdjournal.org [rsdjournal.org]

- 24. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 25. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 26. rsc.org [rsc.org]

- 27. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4])

<

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, designated as [C16MIM][BF4]. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the application of long-chain imidazolium ionic liquids where thermal processing is a critical parameter. We will delve into the fundamental principles governing its decomposition, the state-of-the-art analytical techniques for its characterization, and the key factors influencing its thermal behavior. This guide synthesizes experimental data with mechanistic insights to provide a robust understanding of the material's performance under thermal stress.

Introduction: The Significance of Long-Chain Imidazolium Ionic Liquids

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as "designer solvents" for a vast array of applications, including catalysis, separation technology, and energy storage.[1][3] In the pharmaceutical and drug development sectors, ILs are gaining traction as novel solvents, formulation excipients, and active pharmaceutical ingredients (APIs) themselves.

This compound ([C16MIM][BF4]) is a member of the imidazolium-based IL family, distinguished by a long C16 alkyl chain attached to the imidazolium cation and a tetrafluoroborate anion. This long alkyl chain imparts surfactant-like properties, making it a surface-active ionic liquid (SAIL) with potential applications in forming microemulsions, stabilizing nanoparticles, and enhancing drug delivery.[4] Understanding the thermal stability of [C16MIM][BF4] is paramount for its safe and effective implementation in processes that may involve heating, such as synthesis, purification, formulation, and long-term storage at elevated temperatures.

Fundamentals of Thermal Stability in Imidazolium Ionic Liquids

The thermal stability of an ionic liquid is not a single, fixed temperature but rather a range influenced by a combination of intrinsic and extrinsic factors. The upper-temperature limit of an IL's liquid range is dictated by its decomposition temperature.[1]

Intrinsic Factors Governing Thermal Stability

The inherent thermal stability of an imidazolium IL is primarily determined by the nature of its constituent cation and anion.

-

The Cation: Role of the Alkyl Chain. For 1-alkyl-3-methylimidazolium cations, the length of the alkyl chain plays a crucial role. Generally, an increase in the alkyl chain length can lead to a decrease in thermal stability.[5] This is attributed to the longer alkyl chains being better leaving groups as more stable carbocations or carbon radicals upon decomposition.[6] However, for very long chains (n > 10), van der Waals interactions between the chains can lead to a slight increase in thermal stability.[6]

-

The Anion: A Dominant Influence. The anion typically has a more significant impact on the thermal stability of an IL than the cation.[5] The stability is inversely proportional to the nucleophilicity of the anion.[1] For imidazolium-based ILs, a general stability order concerning the anion is observed: [NTf2]⁻ > [PF6]⁻ ≥ [BF4]⁻ > Cl⁻.[1][7] The tetrafluoroborate ([BF4]⁻) anion, while common, offers moderate thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).

Extrinsic Factors Influencing Thermal Analysis

The measured thermal stability of an IL can be significantly affected by the experimental conditions under which it is analyzed. Therefore, it is critical to standardize these parameters for reproducible and comparable results.[1]

-

Heating Rate: Higher heating rates in thermogravimetric analysis (TGA) can lead to an overestimation of the decomposition temperature.[1]

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than thermal decomposition in an inert atmosphere (e.g., nitrogen or argon).

-

Impurities: The presence of impurities, particularly water and halide ions, can significantly reduce the thermal stability of an ionic liquid.[1]

Experimental Characterization of Thermal Stability

The thermal stability of [C16MIM][BF4] is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most common technique for determining the decomposition temperature of ionic liquids.

Experimental Protocol: Standard TGA Workflow for [C16MIM][BF4]

-

Sample Preparation: A small, representative sample of [C16MIM][BF4] (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or ceramic).[1]

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any atmospheric oxygen.

-

Heating Program: The sample is heated from ambient temperature to a final temperature well above its expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators.

Key Thermal Stability Parameters from TGA:

| Parameter | Description |

| T_onset | The onset decomposition temperature, often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss. This is a commonly reported value for thermal stability. |

| T_peak | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve. |

| T_x% | The temperature at which a specific percentage (x%) of mass loss has occurred (e.g., T_5% or T_10%). This can be a more conservative and practical measure of the onset of degradation. |

Diagram: TGA Experimental Workflow

Caption: Workflow for TGA analysis of [C16MIM][BF4].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While not a direct measure of decomposition, it is crucial for identifying phase transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc), which define the liquid range of the IL.[8] For some ILs, decomposition can be an exothermic or endothermic event, which DSC can detect.

Experimental Protocol: Standard DSC Workflow for [C16MIM][BF4]

-

Sample Preparation: A small amount of [C16MIM][BF4] (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, often involving heating and cooling cycles to observe thermal transitions. A typical program might be:

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the temperatures of phase transitions.

Thermal Decomposition Mechanism of Imidazolium Tetrafluoroborate ILs

The thermal decomposition of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs is a complex process. The primary decomposition pathway is believed to be a nucleophilic substitution reaction (SN1 or SN2) where the tetrafluoroborate anion attacks the alkyl groups on the imidazolium cation.[1]

For [C16MIM][BF4], the likely initial decomposition products are 1-methylimidazole, 1-hexadecylimidazole, and volatile species such as fluoroalkanes and boron trifluoride.[2][9] The presence of trace amounts of water can lead to the formation of hydrogen fluoride (HF), which can be corrosive and autocatalyze further decomposition.[1]

Diagram: Proposed Decomposition Pathway

Caption: Simplified proposed thermal decomposition pathway for [C16MIM][BF4].

Summary of Thermal Properties and Practical Implications

While specific TGA data for [C16MIM][BF4] is not abundant in the public literature, we can infer its approximate thermal stability based on trends observed for other long-chain imidazolium tetrafluoroborate ILs. The onset of decomposition for imidazolium ILs with the [BF4]⁻ anion typically occurs in the range of 300-400°C.[7][10] The long hexadecyl chain may slightly lower this decomposition temperature compared to shorter-chain analogues like [BMIM][BF4].

Table: Estimated Thermal Properties of [C16MIM][BF4]

| Property | Estimated Value/Range | Significance for Application |

| T_onset (TGA, N2) | 300 - 380 °C | Defines the upper limit for short-term processing in an inert environment. |

| Long-Term Stability | Significantly lower than T_onset | For prolonged use, the maximum operating temperature should be considerably lower than the TGA onset to avoid gradual degradation. |

| Phase Transitions (DSC) | Dependent on purity | The melting point and glass transition temperature determine the viable liquid range for applications. Crystalline-to-smectic phase transitions have been observed in similar long-chain ILs.[4] |

Practical Considerations for Researchers and Professionals:

-

Processing Temperature: For applications involving heating, it is advisable to maintain the processing temperature at least 100-150°C below the TGA onset decomposition temperature to ensure long-term stability and prevent the generation of undesirable byproducts.

-

Atmosphere Control: Whenever possible, processing [C16MIM][BF4] at elevated temperatures should be conducted under an inert atmosphere to prevent oxidative degradation.

-

Material Purity: Ensure the ionic liquid is of high purity and free from water and halide contaminants, as these can significantly compromise its thermal stability. Rigorous drying of the IL before use is recommended.[3]

Conclusion

This compound is a promising ionic liquid with unique surface-active properties. Its thermal stability, governed primarily by the nature of the tetrafluoroborate anion and the long hexadecyl chain, is a critical parameter for its practical application. Through standardized analytical techniques like TGA and DSC, a comprehensive understanding of its thermal behavior can be achieved. By carefully considering the factors influencing its decomposition and adhering to best practices for handling at elevated temperatures, researchers and drug development professionals can confidently and safely leverage the unique advantages of [C16MIM][BF4] in their work.

References

- Rebstock, P., et al. (2016). Thermal stability of imidazolium-based ionic liquids. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 04(01).

- Cimini, A., Palumbo, O., Trequattrini, F., & Paolone, A. (2021). Influence of the alkyl chain length on the low temperature phase transitions of imidazolium based ionic liquids. JOURNAL OF SOLUTION CHEMISTRY.

- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). ResearchGate.

- Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. (n.d.). New Journal of Chemistry (RSC Publishing).

- Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. (n.d.). ResearchGate.

- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI.

- Influence of the Alkyl Chain Length on the Low Temperature Phase Transitions of Imidazolium Based Ionic Liquids. (n.d.). ResearchGate.

- Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). OPUS.

- Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. (2018). PubMed.

- Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability. (n.d.). ResearchGate.

- Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. (2018). PubMed.

- (PDF) Thermal stability of imidazolium-based ionic liquids. (n.d.). ResearchGate.

- Thermal Properties of Imidazolium Ionic Liquids. (n.d.). ResearchGate.

- [PDF] Thermal stability of imidazolium-based ionic liquids. (2016). Semantic Scholar.

- Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). National Institutes of Health.

- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. (n.d.). White Rose Research Online.

- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI.

- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (n.d.). ResearchGate.

- Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (2023). National Institutes of Health.

- This compound, >98%. (n.d.). RoCo Global.

- Scheme 1. Structures of 1-decyl-3-methylimidazolium tetrafluoroborate,.... (n.d.). ResearchGate.

- Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (n.d.). MDPI.

- 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. (n.d.). ResearchGate.

- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. (n.d.). ScienceDirect.

- Striking temperature-dependent molecular reorganization at the C-2 position of [EMIM][BF4]. (n.d.). ScienceDirect.

- This compound | C20H39BF4N2 | CID 18506491. (n.d.). PubChem.

- Modeling the Temperature Dependent Material Dispersion of Imidazolium Based Ionic Liquids in the VIS-NIR. (n.d.). arXiv.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. researchgate.net [researchgate.net]

critical micelle concentration of C16mimBF4 in aqueous solution

An In-Depth Technical Guide to the Critical Micelle Concentration of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4) in Aqueous Solution

Abstract

This technical guide provides a comprehensive examination of the critical micelle concentration (CMC) of this compound (C16mimBF4), a long-chain imidazolium-based ionic liquid, in aqueous solutions. C16mimBF4 exhibits significant surfactant properties due to its amphiphilic structure, comprising a hydrophilic imidazolium headgroup and a long C16 hydrophobic alkyl chain. The CMC is a fundamental parameter that defines the threshold concentration for the spontaneous self-assembly of these molecules into micelles, a process of paramount importance in fields ranging from materials science to drug delivery. This document, intended for researchers, scientists, and drug development professionals, delves into the core principles of micellization, details field-proven experimental methodologies for accurate CMC determination, and explores the key factors—such as temperature and additives—that modulate this behavior. By synthesizing theoretical principles with practical, validated protocols, this guide serves as an authoritative resource for understanding and harnessing the colloidal properties of C16mimBF4.

Section 1: Introduction to C16mimBF4 and Micellization

The Unique Nature of Ionic Liquids as Surfactants

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1] Their defining characteristics, such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have established them as versatile solvents and materials.[1] A subset of ILs, particularly those featuring a long alkyl chain attached to a cationic core, are structurally analogous to traditional surfactants.[2][3] These amphiphilic ILs, like C16mimBF4, combine the novel properties of ionic liquids with the self-assembly behavior of surfactants, making them compelling candidates for advanced applications.

Molecular Structure of this compound (C16mimBF4)

C16mimBF4 is an archetypal example of a surfactant ionic liquid. Its structure consists of:

-

A Hydrophilic Headgroup: A positively charged 1-methylimidazolium ring. This polar group provides solubility in aqueous media.

-

A Hydrophobic Tail: A 16-carbon alkyl chain (hexadecyl group). This nonpolar moiety is responsible for the molecule's low water solubility and drives the self-assembly process.

-

A Counter-ion: The tetrafluoroborate anion (BF4-), which balances the charge of the imidazolium cation.

This distinct separation of polar and nonpolar regions within a single molecule is the hallmark of an amphiphile.

The Phenomenon of Micellization: A Thermodynamic Perspective

In an aqueous environment, the dissolution of amphiphilic molecules like C16mimBF4 is governed by a thermodynamic trade-off. The hydrophilic headgroups readily interact with water molecules, while the hydrophobic tails disrupt the hydrogen-bonding network of water, an energetically unfavorable process known as the hydrophobic effect. To minimize this unfavorable interaction, the system seeks to reduce the contact area between the hydrophobic tails and water.

Below a certain concentration, this is primarily achieved by the migration of individual surfactant molecules (monomers) to interfaces, such as the air-water interface.[4] However, as the concentration increases, the interface becomes saturated. The system then adopts a more favorable energetic state through self-assembly. The hydrophobic tails aggregate to form a nonpolar core, shielded from the water, while the hydrophilic headgroups form a protective outer shell, or corona, that remains in contact with the aqueous bulk.[5] This spontaneous formation of aggregates, known as micelles, occurs above a specific threshold concentration—the critical micelle concentration (CMC).[4][5][6]

Caption: Thermodynamic-driven self-assembly from monomers to a stable micelle.

Section 2: Core Principles of Critical Micelle Concentration (CMC)

Defining the CMC

The critical micelle concentration (CMC) is formally defined as the concentration of a surfactant in a bulk liquid above which micelles spontaneously form.[4][6] It is not a single point but rather a narrow concentration range over which this transition occurs. Below the CMC, physical properties of the solution, such as surface tension and molar conductivity, change significantly with surfactant concentration. Above the CMC, these properties tend to remain relatively constant or change slope, as the concentration of free monomers in the bulk solution stays approximately constant at the CMC, with any additional surfactant molecules forming new micelles.[6][7]

The Significance of CMC in Research and Drug Development

The CMC is the most fundamental parameter characterizing a surfactant's efficiency. A lower CMC value indicates that less surfactant is needed to saturate interfaces and initiate micelle formation, signifying higher efficiency. This has profound implications:

-

Drug Delivery: Micelles act as nanocarriers to solubilize poorly water-soluble drugs within their hydrophobic cores, significantly enhancing bioavailability.[8][9][10] Knowing the CMC is critical for designing formulations that remain stable upon dilution in the body.[10]

-

Formulation Science: Surfactants are used as emulsifiers and stabilizers in cosmetics, foods, and pharmaceuticals. The CMC dictates the minimum concentration required to achieve these effects.[8]

-

Biotechnology: Micelles are used to mimic biological membranes and to solubilize and study membrane proteins.[8][11]

Section 3: Experimental Determination of the CMC for C16mimBF4

The determination of the CMC relies on detecting an abrupt change in a concentration-dependent physical property of the surfactant solution.[12] For an ionic surfactant like C16mimBF4, several methods are highly effective.

Method 1: Conductometry

Causality & Expertise: This is one of the simplest and most widely used methods for ionic surfactants.[13] Below the CMC, C16mimBF4 exists as individual C16mim+ cations and BF4- anions. As concentration increases, the specific conductivity of the solution rises linearly due to the increase in charge carriers.[14] Upon micelle formation, this trend changes. The newly formed micelles are large, multi-ion aggregates with a much lower electrophoretic mobility than the free monomers.[5] Furthermore, a fraction of the BF4- counter-ions become associated with the positively charged micellar surface, further reducing the number of effective charge carriers.[15] This results in a distinct break in the conductivity vs. concentration plot, with the slope decreasing significantly. The concentration at this inflection point corresponds to the CMC.

Experimental Protocol: Step-by-Step

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of C16mimBF4 in deionized water (e.g., 10-20 times the expected CMC).

-

Initial Measurement: Place a known volume of deionized water (e.g., 50.0 mL) in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.

-

Titration: Using a precision dispenser or micropipette, perform sequential additions of the C16mimBF4 stock solution into the water.

-

Equilibration and Measurement: After each addition, allow the solution to equilibrate for 2-3 minutes while stirring gently, then record the specific conductivity.

-

Data Collection: Continue this process, ensuring a sufficient number of data points are collected both below and well above the expected CMC.

Data Analysis: Plot the measured specific conductivity (κ) as a function of the C16mimBF4 concentration (C). The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the two straight lines fitted to these regions.

Caption: Workflow for conductometric determination of the CMC.

Method 2: Surface Tensiometry

Causality & Expertise: This method is based on the fundamental property of surfactants to reduce surface tension.[16] As C16mimBF4 is added to water, the amphiphilic monomers preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This disrupts the cohesive energy of the water molecules, causing a sharp decrease in surface tension.[4] This process continues until the interface is fully saturated with monomers. At this point, no further significant reduction in surface tension is possible. Any additional surfactant added to the solution will then aggregate in the bulk to form micelles. Therefore, a plot of surface tension versus the logarithm of the surfactant concentration shows a steep decline followed by a plateau. The concentration at the point of intersection is the CMC.[16][17]

Experimental Protocol: Step-by-Step

-

Instrument Setup: Calibrate a surface tensiometer, typically using the Wilhelmy plate or Du Noüy ring method.[18][19]

-

Solution Preparation: Prepare a series of C16mimBF4 solutions in deionized water with concentrations spanning the expected CMC range.

-

Measurement: For each solution, measure the equilibrium surface tension at a constant temperature. Ensure the measuring probe is thoroughly cleaned between measurements.

-

Automated Titration (Advanced): Modern tensiometers can perform automated CMC determination by titrating a concentrated surfactant solution into a pure solvent and measuring the surface tension after each addition.[16][18]

Data Analysis: Plot the surface tension (γ) against the logarithm of the C16mimBF4 concentration (log C). The CMC is determined from the intersection of the two trend lines fitted to the rapidly decreasing and the plateau regions of the curve.[17]

Caption: Workflow for tensiometric determination of the CMC.

Method 3: Fluorescence Spectroscopy